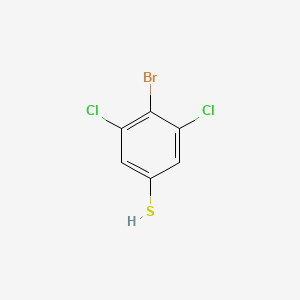

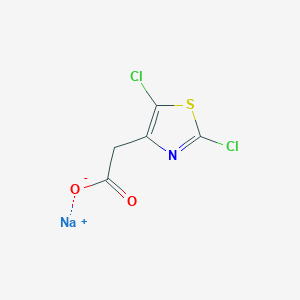

Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

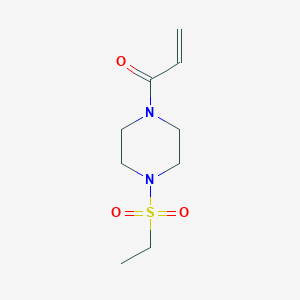

“Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications

Biological Activity and Therapeutic Potential

Sodium dichloroacetate (DCA) is extensively studied for its biological activity, with over 1400 papers published in foreign literature. It has shown promise in various experimental and clinical studies for conditions associated with mitochondrial dysfunction. The mechanism of DCA's effectiveness is linked to the activation of the pyruvate dehydrogenase complex, leading to optimized oxygen consumption and reduced acidification in normal cells under hypoxic conditions. This action classifies DCA as a metabolic cytoprotector. In cancer cells, DCA induces metabolic inversion, intensifies free-radical processes, and activates apoptosis pathways, offering potential in cancer treatment (Цымбалюк et al., 2017).

Gender-Related Anticancer Research

Research has also focused on the importance of considering gender differences in the anticancer effects of DCA. Preclinical studies have shown differences in how male and female animals respond to DCA treatment, highlighting the potential for personalized therapy approaches. DCA has been shown to reverse chemotherapy resistance and promote apoptosis in cancer cells, with noted pharmacokinetic differences between genders that could influence treatment efficacy and safety (Stakišaitis et al., 2019).

Mutagenic Effects Assessment

Despite its therapeutic potential, there have been concerns about the mutagenic effects of DCA. A comprehensive set of genetic tests, including Ames tests, mouse lymphoma cell mutation tests, chromosomal aberration tests, and in vivo rat bone marrow erythroid micronucleus tests, found no evidence of mutagenicity attributable to pharmaceutical-grade DCA. These results suggest that previous concerns may have been related to impurities in the test materials rather than DCA itself (Fox et al., 1996).

Mechanism of Action

Target of Action

Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate, also known as EN300-27122391, is a compound that belongs to the thiazole class of molecules . Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and biochemical pathways . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, such as activating or inhibiting enzymes, stimulating or blocking receptors, and modulating biochemical pathways .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways . They can activate or stop these pathways, leading to a variety of downstream effects .

Pharmacokinetics

Thiazole derivatives are known to have diverse solubility profiles, which can influence their bioavailability .

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of thiazole derivatives .

properties

IUPAC Name |

sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S.Na/c6-4-2(1-3(9)10)8-5(7)11-4;/h1H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNYMVUANOIAA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Cl)Cl)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2NNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2470681.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide](/img/structure/B2470683.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)

![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)